REACTION_CXSMILES
|
[Mg].[Na+].C1(S([O-])=[O:10])C=CC=CC=1.[F:12][C:13]1[CH:18]=[C:17]([CH:19]2[CH2:24][CH2:23]C(CCCCC)C[CH2:20]2)[CH:16]=[CH:15][C:14]=1C1CCC(C2CCC(O)CC2)CC1.Cl.[C:44]([O:47][CH2:48][CH3:49])(=[O:46])[CH3:45]>C1COCC1>[F:12][C:13]1[CH:18]=[C:17]([C:19]2([OH:10])[CH2:24][CH2:23][C:44]3([O:46][CH2:49][CH2:48][O:47]3)[CH2:45][CH2:20]2)[CH:16]=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
1-Bromo-3-fluorobenzene
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[Na+].C1(=CC=CC=C1)S(=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
1,4-dioxaspiro[4.5]decan-8-one
|
Quantity
|
64.3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)C1CCC(CC1)CCCCC)C1CCC(CC1)C1CCC(CC1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
in the temperature range of 40° C. to 60° C., and the mixture was stirred for another 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added dropwise
|
Type
|
ADDITION
|
Details
|
was slowly added dropwise
|
Type
|
STIRRING
|
Details
|
in the temperature range of 50° C. to 60° C., and the mixture was stirred for another 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 30° C.
|
Type
|
ADDITION
|
Details
|
poured into a vessel
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
CUSTOM
|
Details
|
had separated into two phases
|
Type
|
WASH
|
Details
|
washed sequentially with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous solution of sodium hydrogencarbonate and water, and then dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off under reduced pressure
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C1(CCC2(OCCO2)CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |